7-羟基香豆素酰花生酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

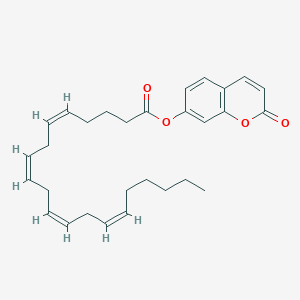

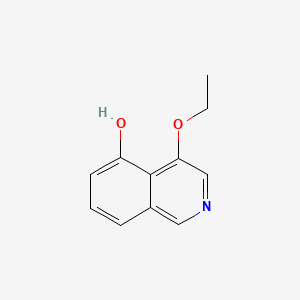

7-羟基香豆素花生四烯酸酯是一种结合了7-羟基香豆素和花生四烯酸结构特征的化合物。7-羟基香豆素,也称为伞形酮,是一种天然存在的化合物,存在于许多植物中,并以其荧光特性而闻名。花生四烯酸是一种多不饱和 ω-6 脂肪酸,是关键的炎症中间体。 这两种分子的组合导致了一种用作生化测定中荧光底物的化合物,特别是用于磷脂酶 A2 和单酰基甘油脂肪酶等酶 .

科学研究应用

7-羟基香豆素花生四烯酸酯因其荧光特性而被广泛应用于科学研究。它在基于荧光的测定中用作底物,以研究酶活性,特别是磷脂酶 A2 和单酰基甘油脂肪酶。 这些测定在药物发现和生化研究中非常有价值,允许筛选酶抑制剂和研究酶动力学 .

作用机制

7-羟基香豆素花生四烯酸酯的主要作用机制涉及其被特定酶水解。磷脂酶 A2 和单酰基甘油脂肪酶催化酯键断裂,导致花生四烯酸和 7-羟基香豆素的释放。 可以测量 7-羟基香豆素的荧光来监测酶活性 .

未来方向

生化分析

Biochemical Properties

7-HC-arachidonate interacts with enzymes such as PLA2 and MAGL . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . These interactions are crucial for the function of 7-HC-arachidonate in biochemical reactions.

Cellular Effects

7-HC-arachidonate influences cell function by participating in the production of bioactive lipid mediators such as prostaglandins and leukotrienes . These mediators contribute to the development of inflammation and promote the excitability of the peripheral somatosensory system .

Molecular Mechanism

The molecular mechanism of 7-HC-arachidonate involves its metabolism by PLA2 and MAGL enzymes . The MAGL protein catalyzes the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) . This process involves binding interactions with these enzymes and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-HC-arachidonate can change over time. For instance, the fluorescence intensity of 7-HC-arachidonate, which is used to monitor its hydrolysis, can be monitored over time .

Metabolic Pathways

7-HC-arachidonate is involved in the metabolic pathways of PLA2 and MAGL . These enzymes catalyze the hydrolysis of 7-HC-arachidonate to generate Arachidonic acid (AA) and the highly fluorescent 7-hydroxyl coumarin (7-HC) .

Subcellular Localization

The subcellular localization of 7-HC-arachidonate is not well-defined. Given its role as a substrate for cytosolic enzymes like PLA2 and MAGL, it is likely to be present in the cytosol .

准备方法

合成路线和反应条件

7-羟基香豆素花生四烯酸酯的合成通常涉及 7-羟基香豆素与花生四烯酸的酯化反应。这可以使用二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 作为催化剂在二氯甲烷等溶剂中实现。 反应在室温下在持续搅拌下进行,直到完成,通过薄层色谱 (TLC) 监测 .

工业生产方法

虽然 7-羟基香豆素花生四烯酸酯的具体工业生产方法没有得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件以确保高产率和纯度,以及实施纯化步骤,例如重结晶或色谱法,以分离最终产物。

化学反应分析

反应类型

7-羟基香豆素花生四烯酸酯经历磷脂酶 A2 和单酰基甘油脂肪酶等酶催化的水解反应。 这些反应导致酯键断裂,释放花生四烯酸和 7-羟基香豆素 .

常用试剂和条件

水解: 由磷脂酶 A2 或单酰基甘油脂肪酶催化,通常在水性缓冲溶液中进行。

酯化: 涉及二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP) 等试剂,在二氯甲烷等溶剂中进行。

主要产物

水解: 花生四烯酸和 7-羟基香豆素.

相似化合物的比较

类似化合物

7-羟基香豆素: 一种具有类似荧光特性的天然化合物。

花生四烯酸: 一种参与炎症途径的多不饱和脂肪酸。

伞形酮酯: 7-羟基香豆素与各种脂肪酸的其他酯。

独特性

7-羟基香豆素花生四烯酸酯的独特之处在于它将 7-羟基香豆素的荧光特性与花生四烯酸的生物活性结合在一起。 这种双重功能使其成为生化测定和炎症途径研究中宝贵的工具 .

属性

IUPAC Name |

(2-oxochromen-7-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTGFGOBCQCZDY-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 7-hydroxycoumarinyl arachidonate help in studying MAGL activity?

A1: 7-hydroxycoumarinyl arachidonate acts as a fluorogenic substrate for MAGL []. This means that upon hydrolysis by MAGL, it releases a fluorescent molecule, 7-hydroxycoumarin (7-HC).

- Downstream effect: MAGL cleaves the ester bond in 7-hydroxycoumarinyl arachidonate, releasing arachidonic acid and 7-HC. The fluorescence of 7-HC can then be easily measured, providing a direct readout of MAGL activity. This method offers a simple and sensitive way to quantify MAGL activity and screen for potential inhibitors [].

Q2: What are the advantages of using 7-hydroxycoumarinyl arachidonate over other methods for assessing MAGL activity?

A2: The fluorescence-based assay utilizing 7-hydroxycoumarinyl arachidonate offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one](/img/structure/B575545.png)

![2,2,3-Trimethyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B575546.png)

![5-Vinylbenzo[d]isoxazol-3(2H)-one](/img/structure/B575561.png)

![1,7-Dimethyl-4,8-dioxatricyclo[5.1.0.03,5]octane](/img/structure/B575562.png)